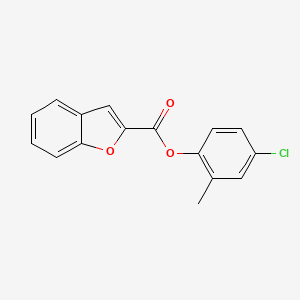![molecular formula C13H13N3O5 B5547313 2-{4-[(2,5-dioxo-4-imidazolidinylidene)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B5547313.png)
2-{4-[(2,5-dioxo-4-imidazolidinylidene)methyl]-2-methoxyphenoxy}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds involves multiple steps under mild reaction conditions, often resulting in good yields. For instance, Nikaljea et al. (2012) reported the synthesis of related acetamide derivatives, emphasizing the importance of selecting appropriate reaction conditions to achieve high yields and desired product specificity (Nikaljea, Choudharia, & Une, 2012).
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using methods like X-ray diffraction and NMR. Sethusankar et al. (2002) described the crystal structure of a similar compound, highlighting its planar imidazolidine-2,4-dione system and the angles formed with other molecular components (Sethusankar, Thennarasu, Velmurugan, & Jib-Kim, 2002).
Chemical Reactions and Properties
Compounds like 2-{4-[(2,5-Dioxo-4-imidazolidinylidene)methyl]-2-methoxyphenoxy}acetamide can undergo various chemical reactions, contributing to their biological activity. For example, Koppireddi et al. (2013) synthesized similar acetamide derivatives and evaluated their anti-inflammatory and antioxidant activities (Koppireddi, Komsani, Avula, Pombala, Vasamsetti, Kotamraju, & Yadla, 2013).
Scientific Research Applications
Hypoglycemic Activity Research
Research has demonstrated that derivatives of 2-{4-[(2,5-dioxo-4-imidazolidinylidene)methyl]-2-methoxyphenoxy}acetamide exhibit significant hypoglycemic activity. Studies have synthesized novel acetamide derivatives and evaluated their effects in animal models, showing promising results for potential diabetes treatments (Nikaljea et al., 2012).
Herbicide and Metabolic Activation Research
These compounds have been studied in the context of herbicides, where they are used in agricultural crop production. Research has explored their metabolic activation pathways, potentially leading to carcinogenic products. The metabolism of these compounds has been compared in human and rat liver microsomes, contributing to the understanding of their potential risks and environmental impact (Coleman et al., 2000).
Antimicrobial Activity Research
Several studies have synthesized imidazolyl thiazolidinedione derivatives of these compounds and evaluated their antimicrobial properties. These studies provide insights into the potential use of these compounds in combating bacterial and fungal infections (Moorthy et al., 2014).
Antioxidant and Anti-inflammatory Research
Research has also been conducted on the antioxidant and anti-inflammatory properties of these derivatives. Novel compounds have been synthesized and evaluated for their efficacy in scavenging radicals and inhibiting inflammatory processes, suggesting their potential therapeutic applications in oxidative stress-related diseases (Koppireddi et al., 2013).
Anticancer Activity Research
The anticancer properties of certain derivatives have been explored, with some compounds showing significant growth inhibition against various cancer cell lines. This area of research opens up possibilities for the development of new cancer treatments (Karaburun et al., 2018).
properties
IUPAC Name |
2-[4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2-methoxyphenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5/c1-20-10-5-7(2-3-9(10)21-6-11(14)17)4-8-12(18)16-13(19)15-8/h2-5H,6H2,1H3,(H2,14,17)(H2,15,16,18,19)/b8-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVDJJMJHWDWJV-XBXARRHUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N2)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=O)N2)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-{[(4E)-2,5-Dioxoimidazolidin-4-ylidene]methyl}-2-methoxyphenoxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(3-methoxybenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B5547231.png)
![9-ethyl-3,4-dimethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5547244.png)
![1,1'-[1-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5547250.png)
![6-(4-ethoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5547255.png)
![[(3R*,5R*)-1-[(5-methyl-3-thienyl)carbonyl]-5-(pyrrolidin-1-ylmethyl)piperidin-3-yl]methanol](/img/structure/B5547265.png)
![1-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B5547277.png)
![3-[(4-benzyl-1-piperidinyl)carbonyl]pyridine](/img/structure/B5547281.png)
![3-methyl-4-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-pyrrolidinyl}-1,2,5-oxadiazole](/img/structure/B5547285.png)


![N,N-dimethyl-2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5547299.png)

![4-(1H-imidazol-2-yl)-1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperidine](/img/structure/B5547303.png)
![{(3R*,4R*)-4-(piperidin-1-ylmethyl)-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]pyrrolidin-3-yl}methanol](/img/structure/B5547305.png)